molecular formula C11H17N3O4S B2920577 4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 700854-26-8

4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2920577
CAS No.: 700854-26-8
M. Wt: 287.33
InChI Key: KBSWTHFKYURHOT-UHFFFAOYSA-N
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Description

4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that features a furan ring, a piperazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of furan-2-carbonyl chloride, which is then reacted with N,N-dimethylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then treated with a sulfonamide reagent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(furan-2-carbonyl)piperazine-1-sulfonamide
  • N-(4-bromophenyl)furan-2-carboxamide
  • 4-(furan-2-carbonyl)piperazin-1-yl-1-(naphthalen-2-ylmethyl)-2-oxo-4a,5,6,7,8,8a-hexahydroquinoline-3-carbonitrile

Uniqueness

4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to the presence of both a furan ring and a sulfonamide group, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound in various research applications .

Properties

IUPAC Name

4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S/c1-12(2)19(16,17)14-7-5-13(6-8-14)11(15)10-4-3-9-18-10/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSWTHFKYURHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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